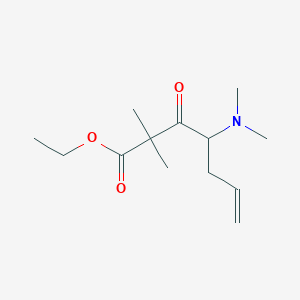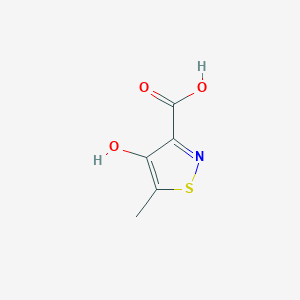![molecular formula C22H38N2O2 B14219311 N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea CAS No. 586971-52-0](/img/structure/B14219311.png)
N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea is a chemical compound known for its unique structure and properties It is characterized by a long dodecyl chain attached to a urea moiety, which is further substituted with a hydroxy-phenylpropan group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea typically involves the reaction of dodecylamine with an isocyanate derivative of (1S,2R)-1-hydroxy-1-phenylpropan-2-yl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as toluene or dichloromethane, and the reaction temperature is typically maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea involves its interaction with specific molecular targets. The hydroxy-phenylpropan group may interact with enzymes or receptors, modulating their activity. The long dodecyl chain can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
- N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea
Uniqueness
N-Dodecyl-N’-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a long hydrophobic chain and a polar urea moiety makes it versatile for various applications.
Propriétés
Numéro CAS |
586971-52-0 |
|---|---|
Formule moléculaire |
C22H38N2O2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-dodecyl-3-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-15-18-23-22(26)24-19(2)21(25)20-16-13-12-14-17-20/h12-14,16-17,19,21,25H,3-11,15,18H2,1-2H3,(H2,23,24,26)/t19-,21-/m1/s1 |
Clé InChI |
VPNAURLFPWAFJP-TZIWHRDSSA-N |
SMILES isomérique |
CCCCCCCCCCCCNC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O |
SMILES canonique |
CCCCCCCCCCCCNC(=O)NC(C)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
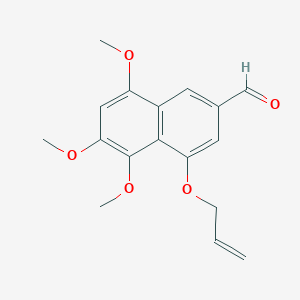
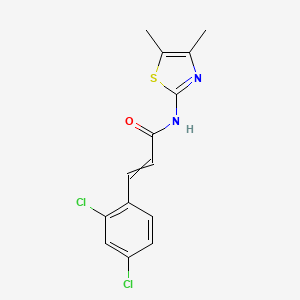
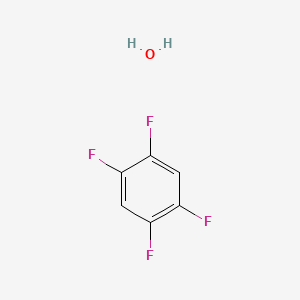
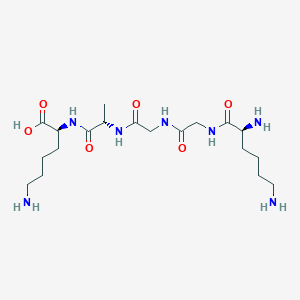
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)

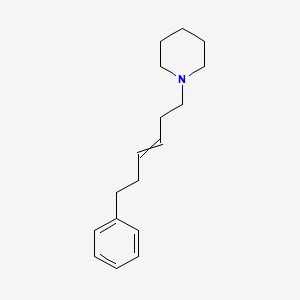
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
